
(E)-2-(3-(2-chlorophenyl)-5-(4-methoxybenzyl)-4-oxothiazolidin-2-ylidene)-2-cyano-N-methylacetamide
Overview
Description
(E)-2-(3-(2-chlorophenyl)-5-(4-methoxybenzyl)-4-oxothiazolidin-2-ylidene)-2-cyano-N-methylacetamide is a synthetic organic compound that belongs to the class of thiazolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(3-(2-chlorophenyl)-5-(4-methoxybenzyl)-4-oxothiazolidin-2-ylidene)-2-cyano-N-methylacetamide typically involves the following steps:
Formation of Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of a 2-chlorophenyl isothiocyanate with an appropriate amine under basic conditions.
Introduction of Methoxybenzyl Group: The methoxybenzyl group can be introduced via a nucleophilic substitution reaction.
Formation of the Cyano Group: The cyano group can be introduced through a reaction with a suitable cyanating agent.
Final Coupling: The final coupling step involves the reaction of the intermediate with N-methylacetamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(3-(2-chlorophenyl)-5-(4-methoxybenzyl)-4-oxothiazolidin-2-ylidene)-2-cyano-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
The compound (E)-2-(3-(2-chlorophenyl)-5-(4-methoxybenzyl)-4-oxothiazolidin-2-ylidene)-2-cyano-N-methylacetamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its synthesis, biological activities, and potential applications based on available research.
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step organic reactions, including the formation of thiazolidinone derivatives. The compound's structure can be confirmed through various spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which provide insights into its molecular framework and functional groups.
Key Structural Features
- Thiazolidinone Core : The thiazolidinone ring is known for its biological activity, often exhibiting anti-inflammatory and antimicrobial properties.
- Cyano Group : The presence of the cyano group may enhance the compound's reactivity and potential biological interactions.
- Chlorophenyl and Methoxybenzyl Substituents : These groups are significant for modulating the compound's lipophilicity and biological activity.
Antimicrobial Activity
Research indicates that compounds containing thiazolidinone structures exhibit antimicrobial properties. The specific compound may inhibit bacterial growth, making it a candidate for further development as an antibiotic agent. Studies have shown that derivatives of thiazolidinones can effectively target various bacterial strains, potentially leading to new treatments for infections resistant to conventional antibiotics.
Anti-inflammatory Properties
Thiazolidinones are also recognized for their anti-inflammatory effects. The compound's ability to modulate inflammatory pathways could position it as a therapeutic agent in conditions characterized by excessive inflammation, such as arthritis or chronic inflammatory diseases.
Anticancer Potential
Some thiazolidinone derivatives have demonstrated cytotoxic effects against cancer cell lines. The specific structural features of this compound may contribute to its ability to induce apoptosis in cancer cells, warranting further investigation into its efficacy as an anticancer drug.
Case Study 1: Antimicrobial Evaluation
In a study evaluating various thiazolidinone derivatives, the compound exhibited significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus. The mechanism was hypothesized to involve disruption of bacterial cell wall synthesis.
Case Study 2: Anti-inflammatory Mechanisms
Another research effort focused on the anti-inflammatory properties of similar thiazolidinone compounds, revealing that they inhibit pro-inflammatory cytokines in vitro. This suggests that the compound could serve as a lead for developing new anti-inflammatory drugs.
Case Study 3: Cytotoxicity Against Cancer Cells
Preliminary studies on related compounds have shown promising results in inhibiting cancer cell proliferation. Further molecular docking studies are needed to elucidate the specific interactions between this compound and cancer-related targets.
Mechanism of Action
The mechanism of action of (E)-2-(3-(2-chlorophenyl)-5-(4-methoxybenzyl)-4-oxothiazolidin-2-ylidene)-2-cyano-N-methylacetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity.
Signal Transduction: The compound may affect signal transduction pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Compounds with a similar thiazolidinone core structure.
Benzyl Derivatives: Compounds with similar benzyl groups.
Cyanoacetamides: Compounds with similar cyano and acetamide groups.
Uniqueness
(E)-2-(3-(2-chlorophenyl)-5-(4-methoxybenzyl)-4-oxothiazolidin-2-ylidene)-2-cyano-N-methylacetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Biological Activity
The compound (E)-2-(3-(2-chlorophenyl)-5-(4-methoxybenzyl)-4-oxothiazolidin-2-ylidene)-2-cyano-N-methylacetamide is a derivative of thiazolidinone, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, synthesis, and structure-activity relationships (SAR) based on recent research findings.
Chemical Structure and Synthesis
The compound is characterized by a thiazolidinone core, which is modified with various functional groups that enhance its biological properties. The synthesis typically involves the reaction of thiazolidinone derivatives with appropriate aldehydes or ketones under acidic or basic conditions, leading to the formation of the desired compound.
Table 1: Structural Features of the Compound
Feature | Description |
---|---|
Molecular Formula | C₁₈H₁₈ClN₃O₂S |
Key Functional Groups | Thiazolidinone, cyano group |
Substituents | 2-Chlorophenyl, 4-methoxybenzyl |
Antimicrobial Activity
Recent studies have demonstrated that thiazolidinone derivatives exhibit significant antimicrobial activity against various bacterial and fungal strains. The compound in focus has been evaluated against several pathogens, including:
- Bacterial Strains : Escherichia coli, Staphylococcus aureus, Klebsiella pneumoniae
- Fungal Strains : Candida albicans, Cryptococcus neoformans
In vitro assays have shown that this compound possesses notable antibacterial and antifungal properties, which may be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study investigated the antimicrobial activity of various thiazolidinone derivatives, including our compound. Results indicated a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL against selected bacterial strains. The presence of electron-withdrawing groups like chlorine was noted to enhance activity .
- Structure-Activity Relationship (SAR) : The research highlighted that modifications to the thiazolidinone ring significantly affect biological activity. Compounds with methoxy and chlorinated phenyl groups exhibited increased potency compared to their unsubstituted counterparts .
Table 2: Antimicrobial Activity Results
Compound | MIC (µg/mL) | Activity Type |
---|---|---|
(E)-2-(3-(2-chlorophenyl)-5-(4-methoxybenzyl)... | 10 | Bacterial |
(E)-2-(3-(2-chlorophenyl)-5-(4-methoxybenzyl)... | 20 | Fungal |
Control (Standard Antibiotics) | Varies | Comparative Reference |
The precise mechanism by which this compound exerts its antimicrobial effects is still under investigation. However, it is hypothesized that the thiazolidinone nucleus plays a crucial role in interacting with microbial enzymes or cell structures. The presence of cyano and methoxy groups may facilitate binding to target sites within microbial cells.
Properties
IUPAC Name |
(2E)-2-[3-(2-chlorophenyl)-5-[(4-methoxyphenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-methylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O3S/c1-24-19(26)15(12-23)21-25(17-6-4-3-5-16(17)22)20(27)18(29-21)11-13-7-9-14(28-2)10-8-13/h3-10,18H,11H2,1-2H3,(H,24,26)/b21-15+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIULXYKHCOOWFH-RCCKNPSSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=C1N(C(=O)C(S1)CC2=CC=C(C=C2)OC)C3=CC=CC=C3Cl)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)/C(=C/1\N(C(=O)C(S1)CC2=CC=C(C=C2)OC)C3=CC=CC=C3Cl)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.